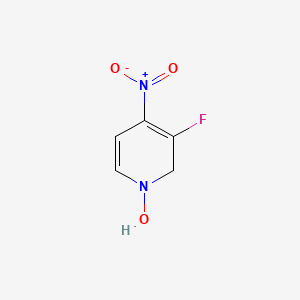
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure The presence of fluorine and nitro groups in the compound makes it an interesting subject for various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be achieved through several synthetic routes. One common method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine . This process typically involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent at room temperature, resulting in the formation of 3-fluoro-4-nitropyridine N-oxide.
Another method involves the nitration of pyridine derivatives followed by fluorination. For example, the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce 3-nitropyridine . Subsequent fluorination of this intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-fluoro-1,2-dihydro-1-hydroxy-4-aminopyridine.
Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of drugs with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 3-fluoro-4-nitro-: Similar in structure but lacks the hydroxy group, which can affect its reactivity and applications.
Pyridine, 3-chloro-1,2-dihydro-1-hydroxy-4-nitro-: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-5-nitro-: The nitro group is positioned differently, which can influence the compound’s chemical behavior.
Uniqueness
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H5FN2O3 |
|---|---|
Peso molecular |
160.10 g/mol |
Nombre IUPAC |
3-fluoro-1-hydroxy-4-nitro-2H-pyridine |
InChI |
InChI=1S/C5H5FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-2,9H,3H2 |
Clave InChI |
WJEMHKOTJLWSAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C=CN1O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
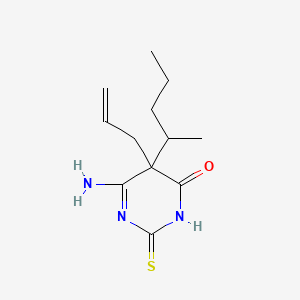
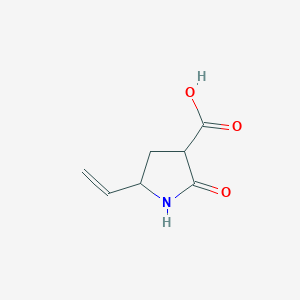
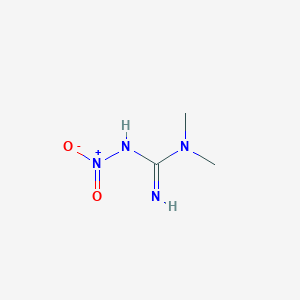
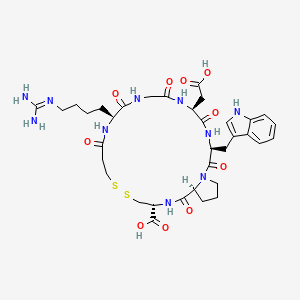
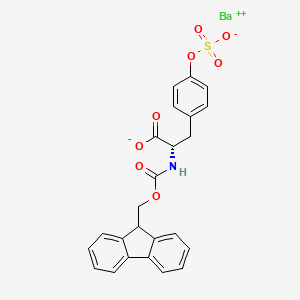
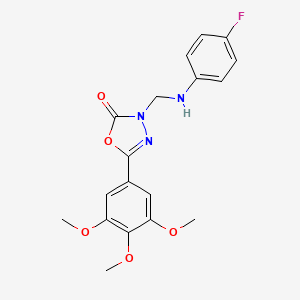

![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

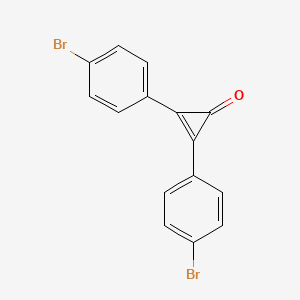
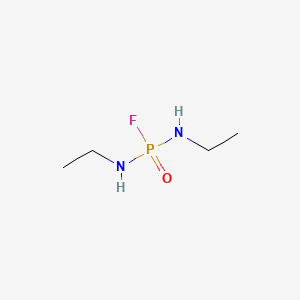
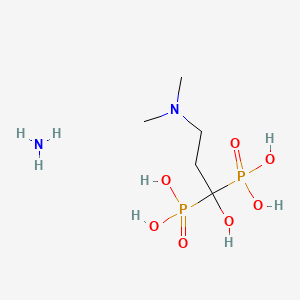
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
